C17H18ClFN6O2
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Overview
Description
- It falls within the class of heterocyclic compounds and contains a triazolopyrazine ring system.
- While its therapeutic applications are limited, it serves as an interesting target for scientific research.
N-(3-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide: is a chemical compound with a molecular weight of 392.82 g/mol .
Preparation Methods
Synthetic Routes:
Reaction Conditions: Specific reaction conditions and reagents depend on the synthetic route chosen.
Industrial Production: Information on large-scale industrial production methods is scarce due to its non-therapeutic nature.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting their biological properties.
Scientific Research Applications
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Although not directly used as a drug, it informs drug design and structure-activity relationships.
Industry: Limited applications, but it may find use in specialty chemicals or materials.
Mechanism of Action
Targets: The compound likely interacts with specific protein receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism within cellular pathways.
Comparison with Similar Compounds
Uniqueness: Its triazolopyrazine core distinguishes it from related compounds.
Similar Compounds: Other triazolopyrazines or heterocyclic derivatives .
Remember that while this compound lacks direct therapeutic relevance, its study contributes to our understanding of chemical reactivity and biological interactions
Properties
Molecular Formula |
C17H18ClFN6O2 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H18ClFN6O2/c18-13-10-12(2-3-14(13)19)23-15(26)11-22-17(27)25-8-6-24(7-9-25)16-20-4-1-5-21-16/h1-5,10H,6-9,11H2,(H,22,27)(H,23,26) |
InChI Key |
NOGBEFHQMRJPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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